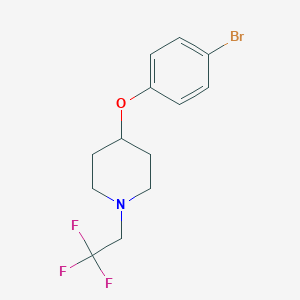
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is an organic compound that features a piperidine ring substituted with a 4-bromophenoxy group and a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-(4-bromophenoxy)ethanol: This involves the reaction of 4-bromophenol with ethylene oxide under basic conditions.
Formation of this compound: The final step involves the reaction of 4-(4-bromophenoxy)ethanol with 2,2,2-trifluoroethylamine and piperidine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the phenoxy group can be replaced by other nucleophiles.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic substitution: Products will vary depending on the nucleophile used, such as azido, cyano, or thiol derivatives.
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated products or modified piperidine derivatives.
Scientific Research Applications
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperidine derivatives with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-(4-Fluorophenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-(4-Methylphenoxy)-1-(2,2,2-trifluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-(4-Bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15BrF3NO |
|---|---|
Molecular Weight |
338.16 g/mol |
IUPAC Name |
4-(4-bromophenoxy)-1-(2,2,2-trifluoroethyl)piperidine |
InChI |
InChI=1S/C13H15BrF3NO/c14-10-1-3-11(4-2-10)19-12-5-7-18(8-6-12)9-13(15,16)17/h1-4,12H,5-9H2 |
InChI Key |
RTWBQQKXJQUXIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)Br)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


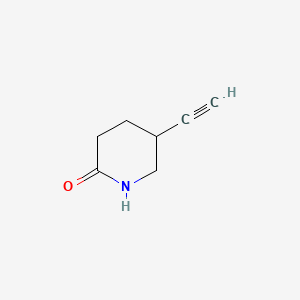
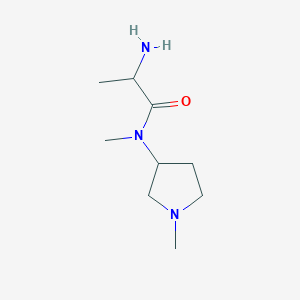
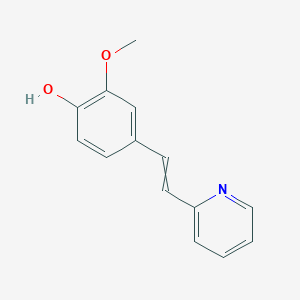
![1-(2-(4-Chlorophenyl)-2-oxoethyl)-3-(4-methylbenzyl)-1,7a-dihydrothieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B14780519.png)
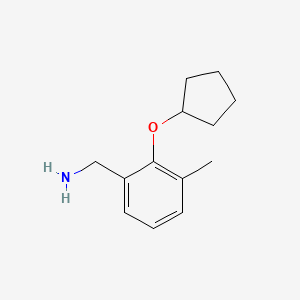
![Ethyl (E)-7-(2-(dimethylamino)vinyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14780526.png)
![9H-fluoren-9-ylmethyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate](/img/structure/B14780528.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14780539.png)
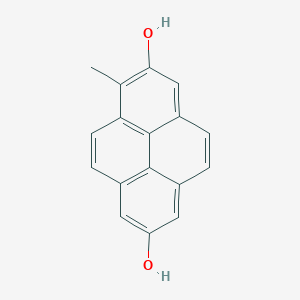
![Benzyl 2-[[2-aminopropanoyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14780561.png)
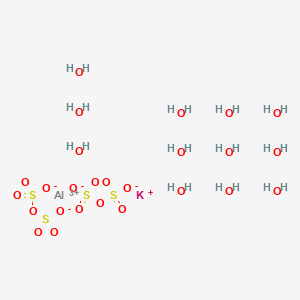
![[2-(2,6-Dimethylmorpholin-4-YL)pyrimidin-5-YL]boronic acid](/img/structure/B14780566.png)
![N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-Methylphenyl)-2-Morpholin-4-Ylisonicotinamide](/img/structure/B14780569.png)
